molecular formula C23H26FN3O4S B11142132 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide

Cat. No.: B11142132
M. Wt: 459.5 g/mol
InChI Key: RYRITYNBVAPQEK-UHFFFAOYSA-N
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Description

This compound is a piperidinecarboxamide derivative characterized by a 4-fluorophenylsulfonyl group attached to the piperidine nitrogen and a 5-methoxyindolylethyl substituent on the carboxamide side chain.

Properties

Molecular Formula

C23H26FN3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H26FN3O4S/c1-31-20-4-7-22-18(16-20)8-12-26(22)15-11-25-23(28)17-9-13-27(14-10-17)32(29,30)21-5-2-19(24)3-6-21/h2-8,12,16-17H,9-11,13-15H2,1H3,(H,25,28)

InChI Key

RYRITYNBVAPQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 5-methoxyindole, and 4-piperidinecarboxylic acid.

    Synthetic Route:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.

Scientific Research Applications

The biological activities of this compound can be categorized into several key areas:

Serotonin Receptor Modulation

Research indicates that this compound acts as a selective antagonist for the serotonin 6 receptor (5-HT6R), which plays a crucial role in cognitive functions and appetite regulation. Studies have shown that derivatives of this compound exhibit high binding affinity to the 5-HT6R, with Ki values ranging from 1.6 to 5.0 nM, suggesting potential applications in treating disorders like Alzheimer's disease and obesity .

Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast cancer cells, with mechanisms involving apoptosis induction through activation of caspase pathways .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis via caspase activation
A431 (Skin)12.3Cell cycle arrest
HeLa (Cervical)8.9Induction of oxidative stress

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various bacterial strains. It demonstrated moderate to strong activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli>64 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Neuropharmacological Effects

A study involving animal models demonstrated that administration of this compound led to improved cognitive function and memory retention in subjects with induced memory deficits. The results suggest that modulation of the serotonin system may play a pivotal role in enhancing cognitive performance .

Case Study 2: Cancer Treatment

In vitro studies on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and cervical cancers. The findings support further investigation into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

  • Target Compound vs. 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide (): The methylphenylsulfonyl group in ’s compound replaces the fluorophenylsulfonyl group in the target. The phenethyl side chain (vs. the indolylethyl group in the target) lacks the indole’s π-stacking capability, which may diminish interactions with aromatic residues in enzyme active sites .
  • Target Compound vs. N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide () :
    ’s compound shares the 4-fluorophenylsulfonyl group but has a 4-fluorobenzyl substituent and a piperidine-3-carboxamide backbone. The benzyl group’s rigidity and reduced hydrogen-bonding capacity compared to the indolylethyl chain may result in lower affinity for targets requiring flexible, polar interactions .

Indole-Containing Analogs

  • 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea () :
    This compound features a thiourea linker instead of a carboxamide and a 3-indolylethyl group. It exhibited anti-HIV-1 activity (EC50 = 5.45 µg/mL) due to interactions with reverse transcriptase residues (e.g., hydrogen bonding with Lys101 and π-π stacking with Trp229). The target compound’s 5-methoxyindole group may enhance metabolic stability compared to the unsubstituted indole here .

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide () :
    This analog shares the 5-methoxyindole and 4-fluorophenylsulfonyl motifs but replaces the piperidinecarboxamide with an acetamide chain. The acetamide’s shorter linker may limit spatial reach in binding pockets, while the chlorobenzoyl group introduces a hydrophobic anchor absent in the target .

Piperidinecarboxamides with Diverse Side Chains

  • StA-IE1-3 (1-(3,5-dichloro-4-pyridinyl)-4-piperidinecarboxamide) () :
    This compound lacks the sulfonyl group but includes a dichloropyridinyl substituent. The pyridine’s electron-withdrawing effects and chlorine atoms may enhance membrane permeability compared to the target’s fluorophenylsulfonyl group. However, the absence of an indole moiety could reduce CNS penetration .

  • 1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide () :
    Structurally closest to the target, this compound substitutes the indolylethyl group with a phenethyl chain. The phenethyl group’s simplicity may improve synthetic accessibility but reduce affinity for targets requiring indole-mediated interactions (e.g., serotonin receptors) .

Structure-Activity Relationships (SAR)

  • Fluorophenylsulfonyl Group : Enhances electronegativity and binding to polar enzyme pockets (e.g., sigma receptors in ) .
  • 5-Methoxyindole : The methoxy group increases lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted indoles .
  • Piperidinecarboxamide Backbone : Provides conformational flexibility and hydrogen-bonding sites critical for receptor interactions .

Data Table: Key Structural and Functional Comparisons

Compound Substituents Molecular Features Reported Activity/Notes Reference
Target Compound 4-Fluorophenylsulfonyl, 5-methoxyindolylethyl Flexible carboxamide linker, polar sulfonyl Hypothetical CNS/receptor modulation
1-(4-Methylphenyl)sulfonyl analog 4-Methylphenylsulfonyl, phenethyl Reduced electronegativity Potential metabolic stability
1-(3,5-Dichloro-4-pyridinyl) analog Dichloropyridinyl High lipophilicity Antiviral screening candidate
1-(4-Fluorophenyl)-3-[2-indolylethyl]thiourea Thiourea linker, 3-indolylethyl Anti-HIV-1 (EC50 = 5.45 µg/mL) Targets reverse transcriptase

Biological Activity

The compound 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is a synthetic derivative that incorporates both the indole and piperidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

C19H22FN3O3S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes:

  • Indole moiety : Known for its role in various biological processes.
  • Piperidine ring : Commonly associated with numerous pharmacological activities.

Biological Activity Overview

The biological activity of the compound is primarily attributed to the following mechanisms:

  • Anticancer Activity : The indole structure is often linked to anticancer properties. Studies have demonstrated that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antibacterial Properties : Compounds with similar sulfonamide structures have shown significant antibacterial activity against various pathogens, including Salmonella typhi and Staphylococcus aureus .
  • Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, potentially mitigating cognitive decline following neurotoxic events such as radiation exposure .

Anticancer Activity

A study highlighted the effectiveness of indole derivatives in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, showing a dose-dependent response in inhibiting cell growth.

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF7 (Breast)15.0
HeLa (Cervical)10.0

This data indicates that the compound has significant potential as an anticancer agent.

Antibacterial Screening

In vitro antibacterial assays revealed that the compound exhibited moderate to strong activity against multiple bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi18
Staphylococcus aureus20
Escherichia coli15

These results suggest that the compound could be a candidate for further development in antibacterial therapies .

Neuroprotective Effects

Research conducted on mice indicated that treatment with this compound after brain irradiation preserved cognitive function and reduced inflammation markers:

  • Behavioral Tests : Mice treated with the compound showed improved memory retention compared to control groups.
  • Biomarkers : A significant reduction in pro-inflammatory cytokines was observed, indicating potential anti-inflammatory properties.

Discussion

The inclusion of both indole and piperidine structures in the compound suggests a multifaceted approach to drug design, targeting various pathways involved in disease processes. The dual action of anticancer and antibacterial properties positions this compound as a versatile candidate for pharmaceutical development.

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